molecular formula C6H9B B1337529 1-(Bromomethyl)cyclopentene CAS No. 69543-15-3

1-(Bromomethyl)cyclopentene

Cat. No.: B1337529
CAS No.: 69543-15-3
M. Wt: 161.04 g/mol
InChI Key: NPTOTGQBAVKSOT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclopentene is a brominated cyclic alkene featuring a bromomethyl (-CH₂Br) substituent directly attached to a cyclopentene ring. The compound’s structure combines the reactivity of an allylic bromide with the strain and conjugation effects of the cyclopentene ring.

Properties

IUPAC Name

1-(bromomethyl)cyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h3H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTOTGQBAVKSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454183
Record name 1-(bromomethyl)cyclopentene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69543-15-3
Record name 1-(bromomethyl)cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)cyclopent-1-ene
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Preparation Methods

Method Overview

One of the most common laboratory-scale methods for preparing 1-(Bromomethyl)cyclopentene involves the radical bromination of cyclopentene using N-bromosuccinimide (NBS) under photochemical or radical-initiating conditions (e.g., light or radical initiators such as azobisisobutyronitrile).

Reaction Mechanism

  • The reaction proceeds via a radical chain mechanism.
  • NBS generates bromine radicals that abstract allylic hydrogen atoms from cyclopentene.
  • The resulting allylic radical reacts with bromine to form the bromomethyl substituent on the cyclopentene ring.

Reaction Conditions

  • Solvent: Typically carbon tetrachloride (CCl4) or other inert solvents.
  • Temperature: Ambient to slightly elevated.
  • Initiation: UV light or radical initiators.
  • Reaction time: Several hours depending on scale and conditions.

Advantages and Limitations

  • High regioselectivity for allylic bromination.
  • Moderate to good yields.
  • Requires careful control of reaction conditions to avoid overbromination or dibromide formation.

Direct Bromination of Cyclopentene with Bromine (Br2)

Method Overview

Another approach involves the electrophilic addition of bromine to cyclopentene in an inert solvent such as carbon tetrachloride.

Reaction Mechanism

  • Bromine adds across the double bond to form a bromonium ion intermediate.
  • Subsequent nucleophilic attack by bromide ion can lead to vicinal dibromides.
  • However, under controlled conditions, selective formation of this compound can be achieved by controlling stoichiometry and temperature.

Reaction Conditions

  • Solvent: Carbon tetrachloride or dichloromethane.
  • Temperature: Low temperatures (0–10 °C) to control reaction rate.
  • Bromine equivalents: Carefully controlled to avoid overbromination.

Advantages and Limitations

  • Straightforward reaction setup.
  • Risk of forming dibromides or polybrominated by-products.
  • Requires purification steps such as distillation or chromatography.

Bromination via Alcohol Precursors and Phosphite-Mediated Methods

Method Overview

Inspired by methods for preparing bromomethyl cycloalkanes, this compound can be synthesized by bromination of cyclopentylmethanol derivatives using triarylphosphites (e.g., triphenylphosphite) in the presence of bromine in polar aprotic solvents.

Reaction Mechanism

  • Triarylphosphite reacts with bromine to form reactive brominating species.
  • The alcohol precursor (cyclopentylmethanol or related) is then converted to the bromomethyl derivative.
  • The use of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane enhances solubility and reaction control.

Reaction Conditions

  • Solvent: DMF, DMSO, or sulfolane.
  • Temperature: Maintained below 15 °C during bromine addition; further cooled below 0 °C during alcohol addition to control exothermicity.
  • Reagents: Triarylphosphite (triphenylphosphite preferred), bromine, cyclopentylmethanol.

Advantages and Limitations

  • High purity of product due to controlled reaction conditions.
  • Suitable for industrial scale due to better heat management.
  • Requires careful temperature control to avoid side reactions and decomposition.

Summary Table of Preparation Methods

Method Reagents & Conditions Mechanism Yield & Purity Scale Suitability Notes
NBS Bromination Cyclopentene, NBS, light or radical initiator Radical allylic bromination Moderate to good Laboratory scale Requires control to avoid overbromination
Direct Bromination with Br2 Cyclopentene, Br2, CCl4, low temp Electrophilic addition Moderate Laboratory to pilot scale Risk of dibromide by-products
Phosphite-mediated bromination Cyclopentylmethanol, triphenylphosphite, Br2, DMF/DMSO, low temp Bromination via phosphite intermediates High purity, good yield Industrial scale Requires precise temperature control

Research Findings and Optimization Insights

  • The phosphite-mediated method offers significant advantages in industrial production due to improved control over exothermic reactions and higher purity of the bromomethylated product. The polarity of the phosphite and solvent system enhances solubility and reaction efficiency, reducing side products.
  • Radical bromination with NBS remains a versatile and widely used method in research laboratories for its simplicity and selectivity, though it may require purification to remove minor by-products.
  • Direct bromination with bromine is less selective and more prone to side reactions but can be optimized by controlling temperature and bromine equivalents.
  • No direct literature was found describing novel catalytic or green chemistry approaches specifically for this compound, but related bromomethyl acrylate domino reactions suggest potential for future method development involving phosphine catalysis and domino assembly.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)cyclopentene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), leading to the formation of cyclopentene derivatives.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under certain conditions, the bromomethyl group can be eliminated, resulting in the formation of cyclopentadiene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are typical reagents.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

Major Products Formed

    Substitution: Cyclopentene derivatives with various functional groups replacing the bromomethyl group.

    Addition: Vicinal dihalides or halohydrins, depending on the reagents used.

    Elimination: Cyclopentadiene or other conjugated dienes.

Scientific Research Applications

1-(Bromomethyl)cyclopentene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active compounds.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Environmental Chemistry: It is studied for its reactivity and potential environmental impact.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclopentene in chemical reactions involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates facilitate various transformations, including substitution, addition, and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Key Observations:

  • Ring Saturation : Cyclopentene derivatives (e.g., this compound) exhibit higher reactivity due to the double bond, enabling allylic interactions and participation in electrophilic additions. In contrast, saturated analogs like 1-(bromomethyl)-1-methylcyclopentane are less reactive .
  • Substituent Effects : Bulky groups (e.g., cyclobutyl in ) reduce reactivity via steric hindrance, while polar substituents (e.g., hexyloxy in ) increase solubility in polar solvents. Aryl groups (e.g., m-acetophenyl in ) introduce conjugation, altering electronic properties and stability .

Physical and Spectral Properties

  • Molecular Weight : Cyclopentene derivatives generally have lower molecular weights than cyclopentane analogs due to the double bond (e.g., 161.04 vs. 177.08 for cyclopentane analog ).
  • Spectroscopy : Aryl-substituted cyclopentenes (e.g., 1-(m-Acetophenyl)cyclopentene) show distinct ¹H NMR shifts (δ 1.6–2.5 ppm for cyclopentene protons and δ 2.1 ppm for acetyl groups) . Bromomethyl groups typically resonate near δ 3.3–3.7 ppm in ¹H NMR .

Biological Activity

1-(Bromomethyl)cyclopentene (CAS No. 69543-15-3) is a halogenated cyclopentene derivative that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromomethyl group, which can influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H7Br\text{C}_5\text{H}_7\text{Br}

This structure includes a cyclopentene ring with a bromomethyl substituent, which plays a crucial role in its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of biological activity, primarily due to the electrophilic nature of the bromomethyl group. The following are key mechanisms identified in the literature:

  • Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to interact with various nucleophiles in biological systems.
  • Formation of Reactive Intermediates : The compound can form reactive intermediates that may interact with cellular macromolecules, leading to potential cytotoxic effects.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with cellular processes.

Microorganism Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate activity
Candida albicansEffective

Anticancer Activity

The potential anticancer effects of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

  • Case Study : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Toxicological Profile

While the biological activities are promising, it is crucial to assess the toxicological profile of this compound. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxicity in non-target cells. Further research is necessary to establish safe dosage levels for therapeutic applications.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(bromomethyl)cyclopentene, and how can reaction conditions be optimized to minimize side products?

The synthesis typically involves bromination of cyclopentene derivatives. For example, radical bromination of methylcyclopentene using N-bromosuccinimide (NBS) under UV light or thermal initiation can yield the target compound. Optimization requires controlling stoichiometry (limiting excess Br sources) and reaction time to prevent over-bromination or elimination side reactions. Monitoring via TLC or GC-MS is critical to identify intermediates . Purity is confirmed through 1^1H NMR (e.g., distinguishing allylic bromine signals at δ 3.5–4.0 ppm) and elemental analysis .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are key spectral features interpreted?

  • 1^1H NMR : The bromomethyl group (-CH2_2Br) appears as a triplet (δ ~3.7 ppm) due to coupling with adjacent protons. Cyclopentene ring protons show complex splitting patterns influenced by ring puckering .
  • IR : C-Br stretching vibrations near 550–650 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peak at m/z 162 (C6_6H9_9Br+^+) and fragment ions at m/z 81 (cyclopentene+^+) and 83 (Br-containing fragments) .
    Cross-referencing with computational spectra (e.g., DFT-calculated IR/NMR) enhances accuracy .

Q. How should researchers handle safety and stability concerns during experiments with this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In amber glass under inert gas (N2_2/Ar) at 2–8°C to prevent light-induced decomposition or oxidation .
  • Disposal : Neutralize with a 10% NaHCO3_3 solution before disposal as halogenated waste .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the puckering dynamics and vibrational modes of the cyclopentene ring compared to unsubstituted cyclopentene?

The bulky -CH2_2Br group increases ring strain, raising the puckering inversion barrier. Computational studies (MP2/cc-pVTZ) predict a ~2 kcal/mol higher barrier than cyclopentene. Vibrational spectra show shifted C=C stretches (from ~1650 cm1^{-1} to ~1630 cm1^{-1}) and new modes from Br-CH2_2 bending. Experimental validation via temperature-dependent Raman spectroscopy is recommended .

Q. What competing reaction pathways dominate when this compound is treated with strong bases (e.g., LDA or KOtBu), and how can selectivity be controlled?

  • Elimination : Forms cyclopentadiene derivatives via dehydrohalogenation (favored at high temperatures).
  • Substitution : Nucleophilic attack (e.g., by amines) yields cyclopentylmethylamines (favored in polar aprotic solvents at 0–25°C).
    Selectivity is controlled by solvent (THF for elimination vs. DMF for substitution) and base strength. Kinetic studies (monitored by 13^{13}C NMR) reveal transition-state stabilization differences .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf∘_f^\circf∘​) for this compound?

Discrepancies often arise from varying experimental methods (e.g., calorimetry vs. computational models). To address this:

Cross-validate using group contribution methods (e.g., Benson’s increments) and high-level ab initio calculations (CCSD(T)/CBS) .

Reassess purity of samples in prior studies via GC-MS to rule out impurities affecting measurements .

Publish raw data and computational input files for reproducibility .

Methodological Guidance

Q. What strategies are effective for designing experiments to study the compound’s reactivity in Diels-Alder reactions?

  • Substrate Screening : Test dienophiles (e.g., maleic anhydride) under varying temperatures (25–100°C) and solvent polarities.
  • Kinetic Profiling : Use in situ FTIR to track reaction progress and calculate activation parameters.
  • Stereochemical Analysis : Employ NOESY NMR or X-ray crystallography to determine endo/exo selectivity .

Q. How can computational modeling aid in predicting the regioselectivity of electrophilic additions to this compound?

DFT calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electron-rich sites. For example, bromine’s inductive effect directs electrophiles to the less substituted carbon. Compare with experimental results (e.g., bromine vs. epoxidation) to refine models .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Detailed Procedures : Report exact molar ratios, solvent grades, and equipment calibration (e.g., NMR magnet strength).
  • Supporting Information : Include raw spectral data, chromatograms, and crystallographic CIF files .
  • Negative Results : Document failed attempts (e.g., polymerization under acidic conditions) to guide future work .

Q. How should researchers structure a literature review to address gaps in understanding this compound’s applications?

  • Primary Sources : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over patents.
  • Database Searches : Use SciFinder with keywords like “cyclopentene bromomethyl derivatives” and filter by “reaction pathways” .
  • Critical Analysis : Compare synthetic yields, spectral data, and mechanistic proposals across studies to identify consensus or outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Bromomethyl)cyclopentene
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1-(Bromomethyl)cyclopentene

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